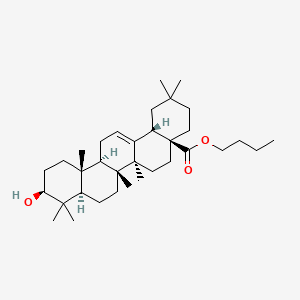

Butyl oleanolate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O3/c1-9-10-21-37-28(36)34-19-17-29(2,3)22-24(34)23-11-12-26-31(6)15-14-27(35)30(4,5)25(31)13-16-33(26,8)32(23,7)18-20-34/h11,24-27,35H,9-10,12-22H2,1-8H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTIXNKVTDPSHZ-AVVVTVBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization

Esterification Pathways for Butyl Oleanolate (B1249201) Synthesis

The primary method for synthesizing butyl oleanolate is the esterification of oleanolic acid with butanol. smolecule.com This reaction can be driven by either chemical or biological catalysts, each presenting distinct advantages.

The Fischer esterification, a classic and widely used method, can be employed for the synthesis of this compound. This approach involves reacting oleanolic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). smolecule.comufv.br The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester and water. smolecule.comscribd.com The mechanism involves the protonation of the carboxylic acid group of oleanolic acid by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by butanol. scribd.com

Other inorganic acids, such as boric acid, and solid acid catalysts have also been developed to circumvent the corrosive nature and environmental concerns associated with strong mineral acids like sulfuric acid. researchgate.net

Enzymatic synthesis represents a green alternative to traditional chemical catalysis for producing esters like this compound. smolecule.com Lipases are a class of enzymes commonly utilized for esterification and transesterification reactions due to their high selectivity and ability to function under mild conditions. nih.govscispace.com For instance, immobilized lipases, such as those from Candida antarctica, have been successfully used to catalyze the synthesis of other butyl esters, demonstrating the potential of this biocatalytic approach. nih.gov The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol (butanol) to yield the final ester product. labinsights.nl This method avoids the harsh conditions and potential side reactions associated with acid catalysis.

The efficiency and yield of this compound synthesis are highly dependent on the optimization of several key reaction parameters, including temperature, catalyst concentration, and the molar ratio of reactants. Studies on the analogous esterification of oleic acid with butanol provide insight into optimal conditions. For acid-catalyzed reactions, an optimal temperature of 80°C and a 1:6 molar ratio of acid to butanol using 1 wt% sulfuric acid as a catalyst resulted in a 92.3% yield after 6 hours. ufv.br Increasing the catalyst concentration can sometimes reduce the required reaction time. ufv.br For enzyme-catalyzed reactions, temperature is also a critical factor; activity generally increases with temperature up to a certain point, beyond which the enzyme may be deactivated. scispace.com

Polymorphism and Crystallization Studies of this compound

This compound exhibits polymorphism, the ability to exist in more than one crystalline form. mdpi.comresearchgate.net This phenomenon is significant as different polymorphs can have distinct physical properties.

Research has identified two monotropically related polymorphic forms of this compound. mdpi.comresearchgate.net This relationship means that one form is always more stable than the other across all temperatures. mdpi.com The two forms are:

P2₁-but-OA : A layered structure that is the thermodynamically preferred and most stable phase. mdpi.comnih.gov

R3-but-OA : A helical structure that is the metastable phase. mdpi.comnih.gov

These different crystalline forms were identified through screening experiments where the P2₁ form was dissolved in various solvents and recrystallized. mdpi.com The resulting samples were analyzed using Powder X-ray Diffraction (PXRD), which showed patterns distinct from the original P2₁ structure, indicating the formation of a new phase (R3). mdpi.com Differential Scanning Calorimetry (DSC) further confirmed the relationship between the two forms, identifying the R3 polymorph as the metastable phase. mdpi.com

The different polymorphic forms of this compound arise from distinct supramolecular architectures, which are governed by different types of intermolecular interactions. mdpi.comresearchgate.netresearchgate.net

In the thermodynamically stable P2₁-but-OA form, molecules assemble into flat ribbons which then associate head-to-tail to form layers. mdpi.com The crystal packing in this polymorph is primarily governed by van der Waals forces and weak C-H···O hydrogen bonds. mdpi.comnih.gov Notably, the strong O3-H hydrogen bond donor group is buried within the hydrophobic interior of the layer and does not participate in any strong hydrogen bonding. mdpi.com

In contrast, the metastable R3-but-OA form displays an alternative aggregation mode where molecules form helical chains. mdpi.comresearchgate.net These helical supramolecular architectures are stabilized by O-H···O hydrogen bonds that link the molecules together. mdpi.comresearchgate.net

Influence of Crystallization Conditions on Polymorph Formation

The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, is of significant interest in pharmaceutical sciences as different polymorphs can exhibit varied physical properties such as solubility and stability. mdpi.com The crystallization of this compound, an ester derivative of oleanolic acid, has been shown to be influenced by various factors, leading to the formation of different polymorphic structures. mdpi.comresearchgate.net

Research has demonstrated that this compound can crystallize into at least two polymorphic forms, a layered structure and a helical structure, which are monotropically related. mdpi.comnih.gov The formation of these polymorphs is dependent on the crystallization conditions. For instance, single crystals suitable for X-ray analysis have been obtained through slow evaporation at room temperature from solvents like ethyl acetate, ethanol, 2-propanol, and dimethylsulfoxide. mdpi.com

Factors that can influence the crystallization process and the resulting polymorph include the choice of solvent, solution saturation, temperature, and the presence of impurities or additives. mdpi.comresearchgate.net The rate of solvent-mediated polymorphic transformation is also a critical parameter, as a metastable form can rapidly convert to a more stable form in solution. mdpi.commt.com

Strategic Derivatization of Oleanolic Acid to Develop Analogues

The inherent biological activities of oleanolic acid have spurred extensive research into its chemical modification to generate analogues with enhanced potency and improved pharmacokinetic profiles. encyclopedia.pubnih.govresearchgate.net These strategies primarily focus on three key regions of the oleanolic acid scaffold: the C-3 hydroxyl group, the C-12 to C-13 double bond, and the C-28 carboxyl group. encyclopedia.pubresearchgate.netmdpi.com

Chemical Modification at C-3, C-28, and Other Positions

The functional groups at the C-3 and C-28 positions of oleanolic acid are frequent targets for chemical derivatization. mdpi.commdpi.com Modifications at the C-28 carboxyl group to form a wide variety of esters and amides have been a common strategy. encyclopedia.pubmdpi.com For instance, the synthesis of this compound involves the esterification of the C-28 carboxylic acid. mdpi.com

The C-3 hydroxyl group is another key site for modification. mdpi.com Alterations at this position, including oxidation, allylation, and the introduction of various side chains, have been explored to modulate biological activity. mdpi.com The stereochemistry at the C-3 position is also a critical determinant of pharmacological effect, with 3α-OH isomers sometimes exhibiting different activities than the more common 3β-OH isomers. encyclopedia.pub

Beyond C-3 and C-28, other positions on the oleanolic acid skeleton have been targeted for modification. This includes changes to the A and C rings, such as the formation of enones, and substitutions at the C-2 position. encyclopedia.pub For example, the derivative 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me, bardoxolone (B1667749) methyl) are highly potent synthetic oleanolic acid derivatives resulting from modifications at these positions. encyclopedia.pubresearchgate.net

The following table summarizes some key modifications and their resulting derivatives:

| Modification Site(s) | Type of Modification | Example Derivative(s) | Reference(s) |

| C-28 | Esterification | This compound | mdpi.com |

| C-28 | Amidation | CDDO-MA, CDDO-EA, CDDO-TFEA | encyclopedia.pubnih.gov |

| C-3, C-12, C-28 | Multiple modifications | CDDO, CDDO-Me | encyclopedia.pubresearchgate.net |

| C-3 | Introduction of side chains | Spyro tetrahydrofuryl derivatives | mdpi.com |

| C-2, C-3, C-28 | α-unsaturated ketones | Novel series of OA-derived α-unsaturated ketone derivatives | mdpi.com |

Exploration of Novel Azaheterocyclic and Amide Derivatives

A significant area of research involves the synthesis of novel azaheterocyclic and amide derivatives of oleanolic acid to explore new structure-activity relationships. tandfonline.comrsc.org The introduction of nitrogen-containing heterocyclic moieties, such as imidazole (B134444) rings, at the C-3 position has been investigated. tandfonline.com This strategy is often combined with the formation of amides at the C-28 position. tandfonline.com

For example, a series of 3-O-(4′-imidazole)-12-en-olean-28-amide derivatives were synthesized and evaluated for their potential as c-kit inhibitors. tandfonline.com This work was inspired by the hypothesis that the amide group and imidazole ring are crucial for the activity of certain anti-tumor agents. tandfonline.com Similarly, the introduction of azaheterocyclic groups at the 2,3-positions of the A-ring has been shown to yield compounds with cytotoxic activity against cancer cell lines. nih.govrsc.org

The synthesis of various amide derivatives at the C-28 position has also been a fruitful area of investigation. mdpi.comnih.gov These derivatives can be generated through condensation reactions of oleanolic acid with diverse amine side chains. nih.gov The resulting amides have been explored for a range of biological activities. mdpi.comnih.gov

Late-Stage Diversification Strategies in Oleanolic Acid Analogue Synthesis

Late-stage diversification has emerged as a powerful strategy in drug discovery to rapidly generate a library of analogues from a common, complex intermediate. jst.go.jpacs.orgnsf.govnih.gov This approach allows for the exploration of a wider chemical space around a core scaffold that has already demonstrated biological promise. jst.go.jpnih.gov

In the context of oleanolic acid, this strategy has been employed to synthesize novel derivatives with potential anti-HIV activity. jst.go.jpresearchgate.net Researchers have designed and synthesized a diketo-type oleanolic acid derivative as a common intermediate. jst.go.jp This intermediate possesses multiple orthogonal synthetic handles, including a 3-carbonyl group, a β-hydroxy group, and a carboxyl group, allowing for chemoselective transformations. jst.go.jp

This late-stage derivatization led to the development of an indole-type derivative with enhanced anti-HIV activity compared to the parent compound. jst.go.jp Furthermore, molecular simplification, another tenet of this strategy, was used to create a derivative with a simplified side chain that maintained potent activity with lower cytotoxicity. jst.go.jp The application of late-stage diversification accelerates the generation of structurally diverse analogues and facilitates the exploration of structure-activity relationships in a more efficient manner. jst.go.jpacs.org

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Butyl oleanolate (B1249201), enabling its isolation from related compounds and complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of oleanolic acid and its esters, including Butyl oleanolate. nih.gov Due to the non-polar nature of the triterpenoid (B12794562) backbone, reversed-phase (RP) HPLC is the most common approach.

Detailed research findings indicate that for the parent compound, oleanolic acid, separation is typically achieved on C18 columns. hrpub.orgscirp.orgresearchgate.net Mobile phases usually consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, often with an acidic pH to ensure the carboxylic acid group is protonated. hrpub.orgscirp.org Detection is commonly performed using a UV detector at wavelengths around 202-215 nm, where the molecule exhibits absorbance. hrpub.org

For this compound, the esterification of the carboxylic acid group increases its lipophilicity compared to oleanolic acid. Consequently, HPLC methods would be adapted, likely requiring a higher proportion of organic solvent in the mobile phase for efficient elution from a reversed-phase column. The fundamental principles of separation and detection remain the same. A simple, precise, and accurate HPLC method for oleanolic acid has been validated using a mobile phase of methanol and phosphate (B84403) buffer, which could be adapted for its butyl ester derivative. lcms.czdocbrown.info

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Shim-pack Solar C18 (250 × 4.6 mm, 5 µm) | Methanol : 25 mM Phosphate Buffer (pH 3) (90:10 v/v) | 1.0 | 202 | hrpub.org |

| Zorbax Eclipse XDB-C18 (250 × 4.6 mm, 5 µm) | Methanol : Water with 0.2% Phosphoric Acid (87:13 v/v) | 0.8 | 210 | scirp.org |

| Alltech Apollo C18 (250 × 4.6 mm, 5 µm) | Methanol : Ultra-pure Water (95:5 v/v) | 0.4 | 215 | hrpub.org |

| Diamonsil C18 (150 mm x 4.6 mm, 5 µm) | Methanol : Water (95:5, v/v) | 1.0 | 210 | docbrown.info |

Gas Chromatography (GC) is a high-resolution separation technique that can be applied to the analysis of this compound. For non-volatile or thermally labile compounds like the parent oleanolic acid, derivatization is essential to increase volatility and thermal stability. researchgate.net A common strategy is silylation, where active hydrogens (in hydroxyl and carboxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. hmdb.caresearchgate.net

This compound is inherently more volatile than oleanolic acid due to the esterification of the polar carboxylic acid group. However, the hydroxyl group at the C-3 position still imparts a degree of polarity and may require derivatization (e.g., silylation) for optimal peak shape and thermal stability during GC analysis. GC coupled with mass spectrometry (GC-MS) is particularly powerful, as it provides both retention time data for quantification and mass spectra for structural confirmation. gcms.czznaturforsch.com The analysis of other butyl esters, such as butyl p-hydroxybenzoate, by GC-MS has been demonstrated to be an effective analytical technique. gcms.cz

| Compound Type | Derivatization | Column | Key Finding | Reference |

|---|---|---|---|---|

| Oleanolic & Ursolic Acids | Silylation (BSTFA) | HP5-MS (30 m × 0.25 mm) | Required derivatization for GC analysis; separation and identification possible. | znaturforsch.com |

| Oleanolic & Ursolic Acids | Silylation | Not Specified | GC after silylation enables accurate routine measurement. | researchgate.net |

| Food Preservatives (including Butyl p-hydroxybenzoate) | None | Not Specified | Direct GC/MS analysis is effective for verifying HPLC results. | gcms.cz |

| Fatty Acid Butyl Esters | Esterification to butyl esters | Not Specified | Conversion to butyl esters prior to GC-FID is a reported method for fatty acids in dairy. | mdpi.com |

For highly complex samples, such as crude reaction mixtures or natural product extracts, one-dimensional HPLC may not provide sufficient resolving power. Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity by subjecting the sample to two sequential, independent separation mechanisms. nih.govchrom-china.com This is particularly useful for separating structurally similar compounds, such as triterpenoid isomers, from a multitude of matrix components. lcms.cz

In a typical 2D-LC setup for triterpenoid ester analysis, an initial separation could be performed using one type of column chemistry (e.g., hydrophilic interaction liquid chromatography, HILIC), with fractions being automatically transferred to a second column with orthogonal chemistry (e.g., reversed-phase C18). nih.gov This approach, often hyphenated with mass spectrometry, minimizes peak overlap and allows for the accurate quantification of target analytes like this compound, even when they are present at low concentrations in a complex background. lcms.czosti.gov The use of 2D-LC has been shown to be a powerful method for resolving co-eluting compounds like oleanolic and ursolic acids in traditional Chinese medicine samples, a challenge directly analogous to analyzing this compound in the presence of other similar esters. lcms.cz

Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound, providing information on its molecular weight and fragmentation patterns.

Ion Trap (IT) mass spectrometers are particularly well-suited for detailed structural analysis due to their ability to perform sequential tandem mass spectrometry (MSn). researchgate.netbasinc.com In an IT-MS experiment, ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, can be isolated and trapped. These trapped ions are then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process can be repeated (MS3, MS4, etc.) to build a detailed map of the molecule's structure. basinc.com

For oleanolic acid, IT-MS analysis reveals characteristic fragmentation, including a retro-Diels-Alder (RDA) cleavage of the C-ring, which is a hallmark of Δ12-triterpenoids. researchgate.netresearchgate.net For this compound, the fragmentation pattern would be expected to show an initial loss related to the butyl ester group (e.g., loss of butene, C4H8, or a butoxy radical, •OC4H9). Subsequent fragmentation (MSn) of the remaining oleanolic acid backbone would then yield the characteristic fragments seen for the parent compound, confirming the core triterpenoid structure. researchgate.netnih.gov

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Negative ESI | 455 | 407, 391 | researchgate.netnih.gov |

| Positive ESI/APCI | 457 [M+H]⁺ | 439, 411, 393 | nih.gov |

| Electron Impact (EI) | 456 [M]⁺ | 248 (RDA), 203, 189 | nih.govresearchgate.net |

The combination of liquid chromatography with mass spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), represents the state-of-the-art for the analysis of compounds like this compound in complex samples. mdpi.comresearchgate.netnih.gov This hyphenated technique leverages the separation power of HPLC with the sensitive and specific detection capabilities of MS.

In an LC-MS/MS analysis, the sample is first separated by HPLC. The column effluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), where molecules are ionized. nih.gov For quantitative analysis, a specific mode called Multiple Reaction Monitoring (MRM) is often used. researchgate.netshimadzu.com In this mode, the mass spectrometer is set to select the precursor ion of this compound, fragment it, and monitor for one or more of its specific product ions. This high degree of specificity allows for the accurate quantification of this compound even in the presence of co-eluting compounds with the same nominal mass, making it a powerful tool for research and quality control. researchgate.netshimadzu.com

Spectroscopic and Imaging Techniques for Structural Insights

The comprehensive characterization of this compound, a derivative of the pentacyclic triterpene oleanolic acid, relies on a suite of advanced analytical methodologies. Spectroscopic and imaging techniques are indispensable for elucidating its molecular structure, conformation, solid-state arrangement, and activity at the cellular level. These methods provide critical data that underpin our understanding of its chemical nature and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. studypug.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the connectivity of atoms, and their spatial relationships. Both ¹H and ¹³C NMR are routinely employed.

The ¹H-NMR spectrum of this compound shows characteristic signals that confirm its structure. The oleanane (B1240867) skeleton is identified by a series of signals for the seven tertiary methyl groups. mdpi.com A distinctive signal for the olefinic proton at the C-12 position typically appears as a broad singlet around δ 5.43 ppm. mdpi.com The attachment of the butyl ester group is confirmed by signals corresponding to the butyl chain protons. For instance, the methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) would show a characteristic triplet, while the terminal methyl group (-CH₃) of the butyl chain would appear as another triplet at a higher field.

The ¹³C-NMR spectrum provides further confirmation of the carbon framework. Key signals include those for the C-3 carbon bearing the hydroxyl group (in the parent oleanolic acid, this is around δ 79.92 ppm), the olefinic carbons C-12 and C-13 (around δ 124.22 and δ 146.47 ppm, respectively), and the carboxyl carbon of the ester group at C-28 (around δ 181.86 ppm). mdpi.com The four distinct carbon signals of the butyl group confirm the esterification. The chemical shift of these carbons is influenced by the electronegative oxygen atom, with the effect diminishing with distance along the chain. docbrown.info

Detailed research findings from the spectral analysis of oleanolic acid derivatives provide a reference for this compound. ijcpa.in

Table 1: Characteristic NMR Data for the Oleanane Skeleton (based on Oleanolic Acid)

| Nucleus | Type | Chemical Shift (δ ppm) | Key Features |

| ¹H | Olefinic Proton (H-12) | ~5.43 | Broad singlet, characteristic of the olea-12-ene skeleton. mdpi.com |

| ¹H | Methine Proton (H-3) | ~3.37 | Triplet, associated with the hydroxyl-bearing carbon. mdpi.com |

| ¹H | Methyl Protons | ~0.81 - 1.20 | Multiple singlets for the seven tertiary methyl groups. mdpi.com |

| ¹³C | Carboxyl Carbon (C-28) | ~181.86 | Signal for the carboxyl group carbon. mdpi.com |

| ¹³C | Olefinic Carbons (C-12/C-13) | ~124.22 / ~146.47 | Signals for the double bond carbons. mdpi.com |

| ¹³C | Oxygenated Carbon (C-3) | ~79.92 | Signal for the hydroxyl-bearing carbon. mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. anton-paar.com For this compound, this analysis has revealed polymorphism, meaning it can exist in more than one crystalline form. mdpi.com

Research has identified at least two polymorphic forms of this compound, a monoclinic form designated P2₁-but-OA and a higher-symmetry rhombohedral form, R3-but-OA . mdpi.com The single crystals for these analyses were typically obtained by slow evaporation from various solvents like dimethylformamide (DMF). mdpi.com

In the R3-but-OA polymorph, the asymmetric unit contains two symmetry-independent molecules. These molecules are linked by O-H···O hydrogen bonds, forming helical chains. mdpi.com In contrast, the P2₁ form is primarily governed by van der Waals interactions. researchgate.net Analysis of the intermolecular interactions using Hirshfeld surfaces shows that in both polymorphs, H···H contacts are the most significant, contributing to over 90% of the close contacts, which is characteristic of molecules with a large hydrocarbon surface. mdpi.com

The structural data obtained from X-ray crystallography is crucial for understanding the physical properties of this compound in its solid state and how molecules pack together. mdpi.com

Table 2: Crystallographic Data for this compound Polymorphs

| Parameter | R3-but-OA mdpi.com | P2₁-but-OA mdpi.com |

| Crystal System | Rhombohedral | Monoclinic |

| Space Group | R3 | P2₁ |

| Key Interactions | O-H···O hydrogen bonds | van der Waals forces |

| Molecular Packing | Forms helical chains | Layered structure |

| Thermodynamic Relation | Metastable form | Thermodynamically preferred phase |

Advanced Imaging for Cellular and Subcellular Localization Studies

While direct imaging of this compound within cellular structures is not extensively documented, studies on its parent compound, oleanolic acid, provide significant insights into how such molecules can be tracked and their effects visualized at a subcellular level. Advanced imaging techniques are employed to understand the cytoprotective effects of these triterpenoids. researcher.lifenih.gov

In studies investigating the effects of oleanolic acid on human keratinocyte (HaCaT) cells under oxidative stress induced by tert-butyl hydroperoxide (tBHP), advanced imaging was used to visualize the localization of key proteins involved in the cellular defense mechanism. nih.govnih.gov Specifically, super-resolution confocal microscopy (STED) has been utilized to observe changes in the nuclear localization of proteins like Nrf2 and heme oxygenase-1 (HO-1). nih.gov

These imaging studies revealed that while the pro-oxidative agent tBHP caused an increase in the nuclear localization of Nrf2 and HO-1, pre-treatment with oleanolic acid led to reduced levels of nuclear HO-1. nih.gov This suggests that the protective effects of oleanolic acid may involve pathways that are independent of Nrf2 activation. nih.govnih.gov Such imaging techniques are crucial for elucidating the molecular mechanisms of action, providing a visual map of the compound's influence on cellular signaling cascades. researcher.life These methodologies establish a framework for future investigations into the specific cellular and subcellular distribution of this compound and other derivatives.

Biosynthetic Pathways of Oleanolic Acid Precursors

Mevalonate (B85504) Pathway in Triterpenoid (B12794562) Biosynthesis

Triterpenoids, including the precursor to oleanolic acid, are synthesized via the mevalonate (MVA) pathway, which primarily occurs in the plant cell's cytoplasm and endoplasmic reticulum. nih.govgenome.jpscielo.br This pathway is one of the two main routes for producing isoprenoids in plants, the other being the methylerythritol 4-phosphate (MEP) pathway. nih.govfrontiersin.org The MVA pathway is specifically responsible for generating sesquiterpenes (C15) and triterpenes (C30). rsc.org

The pathway starts with the formation of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal C5 building blocks of all terpenoids. nih.gov Two molecules of farnesyl diphosphate (FPP), a C15 compound, are then condensed to form the C30 precursor, squalene (B77637). nih.gov This entire sequence of reactions, leading up to squalene, is often referred to as the mevalonate/acetate pathway. nih.gov

Role of Oxidosqualene Cyclases (OSCs) and Beta-Amyrin Synthase

The first major diversification step in triterpenoid biosynthesis is the cyclization of a linear precursor, 2,3-oxidosqualene (B107256), which is formed from squalene by the enzyme squalene epoxidase (SQE). oup.com This crucial cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). oup.comfrontiersin.orgnih.gov OSCs are responsible for converting the linear 2,3-oxidosqualene into a wide variety of cyclic triterpene skeletons, with over 100 different skeletons estimated to originate from their activity. oup.commdpi.com

For the biosynthesis of oleanolic acid, the key enzyme is a specific OSC called β-amyrin synthase (β-AS). plos.orgresearchgate.net This enzyme catalyzes the cyclization of 2,3-oxidosqualene specifically into the pentacyclic triterpene scaffold known as β-amyrin. plos.orgresearchgate.netpakbs.org β-amyrin serves as the direct precursor for the entire oleanane (B1240867) series of triterpenoids, including oleanolic acid. researchgate.net While some OSCs can produce multiple products, others, like the NaOSC2 from Nicotiana attenuata, are highly selective and produce only β-amyrin. nih.govnih.gov

Cytochrome P450 Enzymes in Post-Cyclization Modifications

Following the formation of the basic triterpene skeleton by OSCs, a vast array of structural modifications occurs, primarily catalyzed by cytochrome P450 monooxygenases (P450s). frontiersin.orguni-hannover.de These enzymes are responsible for decorating the triterpene core with various functional groups, including hydroxyl, carbonyl, and carboxyl groups, through regio- and stereo-specific oxidation reactions. frontiersin.orgfrontiersin.org This P450-catalyzed functionalization is a critical source of the structural diversity seen in triterpenoids. frontiersin.org

In the biosynthesis of oleanolic acid, the β-amyrin skeleton undergoes oxidation at the C-28 methyl group. plos.orgoup.com This multi-step oxidation is carried out by a single P450 enzyme, typically belonging to the CYP716A subfamily. plos.orgnih.gov For example, CYP716A12 from Medicago truncatula and CYP716A52v2 from Panax ginseng have been identified as β-amyrin 28-oxidases that convert β-amyrin, via the intermediate erythrodiol, into oleanolic acid. plos.orgoup.com This specific oxidative step is essential for the formation of oleanolic acid. researchgate.netnih.gov

Glycosylation and Esterification in Natural Triterpenoid Diversity

The structural and functional diversity of triterpenoids in nature is further expanded through glycosylation and esterification. thieme-connect.comrsc.org

Glycosylation is the attachment of sugar moieties to the triterpenoid aglycone, a reaction catalyzed by enzymes called UDP-glycosyltransferases (UGTs). encyclopedia.pubfrontiersin.orgnih.gov This process forms triterpenoid saponins, which often exhibit enhanced water solubility and different biological activities compared to their non-glycosylated precursors. encyclopedia.pubfrontiersin.orgtandfonline.com

Esterification involves the attachment of an acyl group, often from fatty acids or aromatic acids like cinnamic acid, to the triterpene skeleton. google.comnih.gov In nature, triterpene alcohols are frequently found esterified with various carboxylic acids. google.commdpi.com This modification, catalyzed by acyltransferases, creates a class of compounds known as triterpene esters, which play roles in plant defense and other biological functions. nih.govscielo.br While Butyl oleanolate (B1249201) is a synthetic ester, the natural occurrence of oleanolic acid and other triterpenes as esters highlights this important pathway for diversification. rsc.org

Research Findings

Antioxidant and Oxidative Stress Modulation

This compound demonstrates significant antioxidant properties, playing a crucial role in cellular protection against oxidative stress. smolecule.com This is achieved through a multi-pronged approach that includes direct interaction with reactive molecules and modulation of endogenous antioxidant defense systems.

Free Radical Scavenging and Lipid Peroxidation Inhibition

This compound is an effective scavenger of free radicals. smolecule.com Free radicals are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. nih.gov The accumulation of this damage, known as oxidative stress, is implicated in the pathogenesis of numerous diseases.

One of the key antioxidant functions of this compound is the inhibition of lipid peroxidation. smolecule.comresearchgate.net Cell membranes, rich in polyunsaturated fatty acids, are particularly susceptible to oxidative damage. researchgate.net Lipid peroxidation can disrupt membrane integrity and function, leading to cellular dysfunction. This compound's ability to inhibit this process helps to preserve cell membrane structure and function. For instance, oleanolic acid, the parent compound of this compound, has shown an ability to inhibit lipid peroxidation induced by various agents. researchgate.net Research on oleanolic acid from grape peel demonstrated significant lipid peroxidation inhibition. ksu.edu.sa

| Activity | Finding | Source |

|---|---|---|

| DPPH Radical Scavenging | 85.30 ± 1.84% activity, comparable to ascorbic acid and BHT. | ksu.edu.sa |

| Lipid Peroxidation Inhibition | 24.66 ± 1.45% inhibition. | ksu.edu.sa |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP value of 0.77 ± 0.08. | ksu.edu.sa |

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway and Antioxidant Enzyme Expression

A pivotal mechanism underlying the antioxidant effects of this compound's parent compound, oleanolic acid, involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govmdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. unifi.itpsu.edu

Under normal conditions, Nrf2 is kept at low levels. However, in response to oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. unifi.itpsu.edu This leads to the increased expression of numerous antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). mdpi.compatsnap.comresearchgate.net Studies on oleanolic acid have shown that it can increase the protein levels of Nrf2, leading to enhanced activity of these protective enzymes. mdpi.com This upregulation of the endogenous antioxidant defense system fortifies cells against oxidative insults. capes.gov.brnih.gov

Modulation of Reactive Oxygen Species (ROS) Generation

This compound and its parent compound, oleanolic acid, have been shown to modulate the generation of reactive oxygen species (ROS). nih.govnih.gov While ROS are natural byproducts of cellular metabolism and play roles in cell signaling, their overproduction leads to oxidative stress. nih.gov

Oleanolic acid has been observed to reduce the production of ROS in various experimental models. mdpi.comresearchgate.netnih.gov For example, in human keratinocytes subjected to oxidative stress, pretreatment with oleanolic acid significantly reduced intracellular ROS levels. nih.govmdpi.com It can also decrease the generation of ROS in liver mitochondria. mdpi.com By controlling ROS levels, this compound helps to maintain cellular redox homeostasis and prevent oxidative damage.

Anti-inflammatory Pathways and Immunomodulation

In addition to its antioxidant properties, this compound exhibits potent anti-inflammatory and immunomodulatory effects. smolecule.comresearchgate.net It achieves this by targeting key signaling pathways and mediators involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production

A hallmark of the anti-inflammatory activity of this compound's parent compound, oleanolic acid, is its ability to inhibit the production of pro-inflammatory cytokines. nih.govmdpi.com Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key mediators of inflammation. researchgate.netnih.gov

Studies have demonstrated that oleanolic acid and its derivatives can significantly reduce the expression and release of these cytokines in various inflammatory conditions. mdpi.comresearchgate.netnih.gov For instance, oleanolic acid derivatives have been shown to reduce the mRNA expression of TNF-α, IL-6, and IL-17 in neuronal cell lines. researchgate.net This inhibition of pro-inflammatory cytokine production helps to dampen the inflammatory cascade and mitigate tissue damage.

| Compound | Model | Effect | Source |

|---|---|---|---|

| Oleanolic Acid | Diabetic mice | Decreased serum and liver gene expression of IL-6, IL-1β, and TNF-α. | mdpi.com |

| Oleanolic Acid Derivatives | Neuronal and monocytic cell lines (LPS-stimulated) | Reduced mRNA expression of TNF-α, NF-κB, IL-6, and IL-17 by two- to seven-fold. | researchgate.net |

| Diamine-PEGylated Oleanolic Acid Derivative | LPS-stimulated RAW 264.7 cells | Inhibited the expression of TNF-α and IL-1β. | nih.govresearchgate.net |

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, iNOS)

The anti-inflammatory effects of this compound are mediated through the modulation of critical inflammatory signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.compatsnap.com NF-κB is a master regulator of inflammation, controlling the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and the enzyme inducible nitric oxide synthase (iNOS). patsnap.comugr.es

Oleanolic acid and its derivatives have been shown to inhibit the activation of NF-κB. mdpi.compsu.edupatsnap.com This is often achieved by preventing the degradation of its inhibitory protein, IκBα. nih.govugr.es By blocking NF-κB activation, these compounds effectively suppress the downstream expression of inflammatory mediators.

Furthermore, this compound's parent compound, oleanolic acid, can inhibit the expression and activity of iNOS. nih.govmdpi.comresearchgate.net iNOS is responsible for the production of large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Inhibition of iNOS by oleanolic acid and its derivatives has been observed in various cell types, including keratinocytes and neuronal cells. nih.govmdpi.comresearchgate.net This modulation of key inflammatory signaling pathways underscores the significant anti-inflammatory potential of this compound.

Anticancer and Chemopreventive Mechanisms in Preclinical Models

This compound has demonstrated promising anticancer and chemopreventive properties in various preclinical settings. Its mechanisms of action are multifaceted, targeting critical processes involved in tumor initiation, promotion, and progression.

A fundamental aspect of this compound's anticancer activity is its ability to inhibit the proliferation of cancer cells. smolecule.com This is often achieved by inducing cell cycle arrest, a process that halts cell division at specific checkpoints. smolecule.com While direct studies on this compound are still developing, research on its parent compound, oleanolic acid, provides significant insights. Oleanolic acid has been shown to cause cell cycle arrest at various phases, including G0/G1, S, and G2/M, in a variety of cancer cell lines such as prostate, gallbladder, pancreatic, and hepatocellular carcinoma cells. mdpi.com For instance, in human bladder cancer T24 cells, oleanolic acid treatment led to a significant suppression of cell proliferation. researchgate.net Similarly, derivatives of oleanolic acid have been found to induce G1 cell cycle arrest in human leukemia cell lines. researchgate.net This suggests that this compound may exert similar effects, a hypothesis that warrants further investigation. The specific phase of cell cycle arrest can be dependent on the cancer cell type and the concentration of the compound. researchgate.netoncotarget.com

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Oleanolic Acid | Prostate cancer cells | G0/G1 phase arrest | mdpi.com |

| Oleanolic Acid | Gallbladder cancer cells | G0/G1 phase arrest | mdpi.com |

| Oleanolic Acid | Pancreatic cancer cells | S and/or G2/M phase arrest | mdpi.com |

| Oleanolic Acid | Hepatocellular carcinoma cells | G2/M phase arrest | mdpi.com |

| Oleanolic Acid | Human bladder cancer T24 cells | Suppressed cell proliferation | researchgate.net |

| Oleanolic Acid Derivative (OEOA) | Human leukemia cell lines (K562, HEL, JURKAT) | G1 phase cell cycle arrest | researchgate.net |

This compound is suggested to induce apoptosis, or programmed cell death, in cancer cells. smolecule.com This is a critical mechanism for eliminating malignant cells. The parent compound, oleanolic acid, has been extensively studied in this regard, demonstrating its ability to trigger both the extrinsic and intrinsic apoptotic pathways. mdpi.com This involves the activation of caspases, such as caspase-3, and the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio which favors apoptosis. mdpi.comresearchgate.net Furthermore, oleanolic acid has been shown to induce apoptosis through a mitochondrial-dependent pathway, involving the release of cytochrome c. mdpi.com

In addition to apoptosis, there is evidence that oleanolic acid and its derivatives can modulate autophagy, a cellular process of self-digestion. mdpi.com Autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death. Oleanolic acid has been reported to induce autophagy in some cancer cell models, which in certain contexts can impair cancer cell proliferation and invasion. chemsrc.com However, the precise role of this compound in modulating autophagy and its interplay with apoptosis in different cancer types remains an active area of research.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. uspharmacist.com Preclinical evidence suggests that oleanolic acid, the parent compound of this compound, possesses anti-angiogenic properties. mdpi.com It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), key processes in angiogenesis. nih.gov This effect is partly mediated by the downregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.govnih.gov By disrupting the tumor's blood supply, oleanolic acid can hinder its growth and spread.

Furthermore, oleanolic acid has demonstrated the ability to inhibit the invasion and metastasis of tumor cells in several cancer models, including osteosarcoma and non-small cell lung cancer. mdpi.com Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The ability of oleanolic acid to interfere with this process highlights its potential as a comprehensive anticancer agent. While these findings are promising, further studies are needed to specifically evaluate the anti-angiogenic and anti-metastatic effects of this compound.

The anticancer effects of this compound and its parent compound, oleanolic acid, are mediated through their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and death. One of the most consistently reported targets is the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. mdpi.commdpi.comfrontiersin.org Oleanolic acid and its derivatives have been shown to inhibit this pathway in a dose-dependent manner. mdpi.com This inhibition leads to a downstream suppression of protein synthesis and cell growth. researchgate.netnih.gov Specifically, oleanolic acid has been found to inhibit the phosphorylation of Akt and S6K, key components of this pathway. mdpi.comresearchgate.netnih.gov

Another important pathway modulated by oleanolic acid is the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. mdpi.commdpi.com The role of ERK1/2 in oleanolic acid-induced effects can be complex and cell-type specific. In some cancer cells, oleanolic acid treatment leads to a significant decrease in the levels of phosphorylated ERK1/2, contributing to its anti-proliferative effects. mdpi.com Conversely, in other contexts, activation of ERK1/2 has been associated with oleanolic acid-induced apoptosis. nih.gov This highlights the intricate and context-dependent nature of the cellular response to this class of compounds.

| Signaling Pathway | Effect of Oleanolic Acid/Derivatives | Downstream Consequences | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR/S6K | Inhibition | Decreased cell proliferation, survival, and growth | mdpi.comresearchgate.netnih.gov |

| ERK1/2 | Modulation (inhibition or activation depending on cell type) | Altered cell proliferation and apoptosis | mdpi.comnih.gov |

Hepatoprotective and Anti-Fibrotic Activities

Beyond its anticancer potential, this compound is recognized for its hepatoprotective and anti-fibrotic activities, properties largely inherited from its parent compound, oleanolic acid. smolecule.commdpi.com The liver is a primary site for the metabolism of xenobiotics and is susceptible to damage from various toxins.

This compound has shown potential in protecting liver cells from damage induced by toxins. smolecule.com Research suggests that it can help prevent liver fibrosis, a condition characterized by the excessive accumulation of scar tissue in the liver. smolecule.com The anti-fibrotic effects of this compound are attributed to its ability to inhibit the TGF-β1/Smad signaling pathway, a key driver of fibrosis. smolecule.com

Studies on oleanolic acid have demonstrated its ability to protect against hepatocellular damage induced by a variety of chemical agents, including acetaminophen (B1664979) and carbon tetrachloride. oup.comresearchgate.net This protective effect is mediated through several mechanisms. Oleanolic acid has been shown to reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, in a dose-dependent manner. nih.gov It also helps to restore the levels of endogenous antioxidants such as glutathione (B108866) (GSH). researchgate.net

A key mechanism underlying the hepatoprotective effects of oleanolic acid is the activation of the Nrf2 signaling pathway. researchgate.netresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, oleanolic acid enhances the liver's capacity to detoxify harmful substances and combat oxidative stress, thereby protecting hepatocytes from injury. researchgate.netresearchgate.net

Modulation of Hepatic Fibrosis Development

Hepatic fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can lead to cirrhosis and liver failure. nih.govmdpi.com Preclinical studies have explored the potential of oleanolic acid (OA) and its derivatives to mitigate the development of hepatic fibrosis.

One study investigated a novel oleanolic acid derivative, 3-oxours-oleana-9(11), 12-dien-28-oic acid (Oxy-Di-OA), for its protective effects against carbon tetrachloride (CCl₄)-induced liver injury in rats. nih.gov Daily intraperitoneal administration of Oxy-Di-OA was found to prevent the progression of CCl₄-induced liver fibrosis. This was evidenced by histological examination and immunohistochemical analysis, which showed a significant suppression of the increase in plasma aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels. nih.gov Furthermore, Oxy-Di-OA was observed to inhibit the expression of transforming growth factor-β1 (TGF-β1), a key cytokine involved in the activation of hepatic stellate cells (HSCs) and the subsequent deposition of ECM. nih.govnih.gov

Another study highlighted the role of farnesoid X receptor (FXR) antagonists in preventing liver fibrosis. bioworld.com A derivative of oleanolic acid was shown to effectively inhibit lipid accumulation in the liver and prevent liver fibrosis in both high-fat diet-fed mice and bile duct-ligated rats. bioworld.com The activation of HSCs is a central event in hepatic fibrosis, and inflammatory responses play a crucial role in this process. frontiersin.org Therapeutic strategies often target the inhibition of inflammatory responses and HSC proliferation and activation. nih.gov

| Study Type | Model | Compound | Key Findings | Reference |

| In vivo | CCl₄-induced hepatic fibrosis in rats | 3-oxours-oleana-9(11), 12-dien-28-oic acid (Oxy-Di-OA) | Prevented development of fibrosis, suppressed AST and ALT increases, inhibited TGF-β1 expression. | nih.gov |

| In vivo | High-fat diet mice and bile duct-ligation rats | Oleanolic acid derivative (FXR antagonist) | Inhibited lipid accumulation and prevented liver fibrosis. | bioworld.com |

Influence on Bile Acid Transporters (e.g., MRP2, MRP3, MRP4)

Bile acid transporters play a critical role in maintaining bile acid homeostasis and protecting the liver from cholestatic injury. The multidrug resistance-associated proteins (MRP) are key players in this process. MRP2 is located on the canalicular membrane of hepatocytes and transports conjugated bile acids into the bile, while MRP3 and MRP4 are found on the sinusoidal membrane and efflux bile acids from hepatocytes into the blood, providing a protective mechanism during cholestatic conditions. evotec.comevotec.com

Preclinical research has demonstrated that oleanolic acid (OA) can modulate the expression of these transporters. In a study involving bile duct-ligated (BDL) mice, a model for extrahepatic cholestasis, OA was found to attenuate the condition in association with an increase in urinary bile acid output. mdpi.comencyclopedia.pub Mechanistically, gene expression analysis revealed that OA administration led to increased mRNA expression of the bile acid efflux transporters MRP2, MRP3, and MRP4. mdpi.comencyclopedia.pub This effect is believed to be mediated through the activation of the nuclear factor-erythroid 2-related factor (Nrf2) pathway. mdpi.comencyclopedia.pub By upregulating these basolateral transporters, OA facilitates the removal of excess bile acids from the liver, thereby mitigating liver injury. mdpi.comencyclopedia.pub

Interestingly, the same study also noted a decrease in the expression of the bile salt export pump (Bsep) in sham-operated mice treated with OA, an effect attributed to OA's antagonism of the farnesoid X receptor (FXR). mdpi.com This dual action—upregulating MRPs via Nrf2 and potentially reducing Bsep via FXR antagonism—suggests a complex regulatory role for OA in bile acid transport during cholestasis. mdpi.com

| Transporter | Location in Hepatocyte | Function | Effect of Oleanolic Acid | Proposed Mechanism | Reference |

| MRP2 (ABCC2) | Canalicular membrane | Efflux of conjugated bile acids into bile | Increased mRNA expression | Nrf2 activation | evotec.commdpi.comencyclopedia.pub |

| MRP3 (ABCC3) | Sinusoidal membrane | Efflux of bile acids into blood | Increased mRNA expression | Nrf2 activation | evotec.commdpi.comencyclopedia.pub |

| MRP4 (ABCC4) | Sinusoidal membrane | Efflux of bile acids into blood | Increased mRNA expression | Nrf2 activation | evotec.commdpi.comencyclopedia.pub |

Metabolic Regulation and Antidiabetic Potential

Oleanolic acid (OA) and its derivatives have demonstrated significant potential in the regulation of metabolic processes, exhibiting promising antidiabetic properties through various mechanisms. nih.govresearchgate.netjapsonline.com These compounds can influence glucose homeostasis, improve insulin (B600854) sensitivity, and modulate the activity of key enzymes and genes involved in metabolic pathways. nih.govjapsonline.com

Glucose Homeostasis Modulation in Preclinical Models

Preclinical studies have consistently shown the ability of oleanolic acid to modulate glucose homeostasis. In streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with oleanolic acid has been shown to significantly reduce fasting blood glucose levels. researchgate.netpeerj.com It also helps in lowering postprandial hyperglycemia. peerj.com Furthermore, in a diet-induced pre-diabetic rat model, oleanolic acid demonstrated an enhancement of glucose homeostasis. peerj.com The antidiabetic effects of oleanolic acid have been observed in models of both Type 1 and Type 2 diabetes. researchgate.net

Improvement of Insulin Sensitivity and β-Cell Function

A key aspect of the antidiabetic potential of oleanolic acid lies in its ability to improve insulin sensitivity and preserve the function of pancreatic β-cells. nih.govresearchgate.net In individuals with normal glucose tolerance but an elevated 1-hour postload plasma glucose, a state associated with an increased risk of type 2 diabetes, there is evidence of both insulin resistance and reduced β-cell function. nih.gov Oleanolic acid appears to address both of these defects.

Studies have shown that oleanolic acid improves insulin response and preserves the functionality and survival of β-cells. nih.govresearchgate.net It has been reported to enhance the survival of pancreatic islets and may influence the number and type of islet cells in a β-cell deficient state. peerj.com In adipose tissue of insulin-resistant rats, oleanolic acid supplementation was found to ameliorate fructose-induced insulin resistance. researchgate.net This was accompanied by a reversal of the increase in the Adipo-IR index and plasma non-esterified fatty acid concentrations. researchgate.net Similarly, in young-onset type 2 diabetes, which is characterized by substantially reduced insulin sensitivity and decompensated β-cell function, therapeutic interventions aim to improve these parameters. e-dmj.org

Enzyme Inhibition (e.g., α-Glucosidase, PTP1B, Glycogen (B147801) Phosphorylase)

Oleanolic acid exerts its metabolic regulatory effects in part through the inhibition of key enzymes involved in carbohydrate metabolism and insulin signaling.

α-Glucosidase: This intestinal enzyme is responsible for the breakdown of carbohydrates into absorbable monosaccharides. science.govnih.gov Oleanolic acid is a potent inhibitor of α-glucosidase, which helps to control postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. nih.govresearchgate.netscience.gov

Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. nih.govnih.govjapsonline.com By inhibiting PTP1B, oleanolic acid enhances insulin sensitivity and stimulates glucose uptake. nih.govjapsonline.com The inhibitory effect of oleanolic acid on PTP1B has been demonstrated to be potent and selective. nih.gov

Glycogen Phosphorylase: This enzyme is the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. japsonline.commdpi.com Oleanolic acid has been shown to inhibit glycogen phosphorylase, thereby reducing hepatic glucose output. nih.govjapsonline.com Studies have reported its inhibitory activity in both lung cancer cells and rabbit muscle. nih.govjapsonline.com

| Enzyme | Function | Effect of Oleanolic Acid | Reference |

| α-Glucosidase | Carbohydrate digestion in the small intestine | Inhibition | nih.govresearchgate.netscience.gov |

| Protein-Tyrosine Phosphatase 1B (PTP1B) | Negative regulation of insulin signaling | Inhibition | nih.govnih.govjapsonline.com |

| Glycogen Phosphorylase | Rate-limiting step of glycogenolysis | Inhibition | nih.govjapsonline.commdpi.com |

Regulation of Gene Expression in Metabolic Pathways (e.g., SREBP-1c, IRS1, GLUT4)

Oleanolic acid and its derivatives also modulate the expression of genes that are crucial for metabolic regulation.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor plays a key role in hepatic lipogenesis. mit.edu Insulin is known to activate SREBP-1c. mit.edu While direct modulation of SREBP-1c by this compound is not explicitly detailed, oleanolic acid derivatives have been shown to inhibit the expression of lipid metabolism-regulating genes. bioworld.com

Insulin Receptor Substrate 1 (IRS1): IRS1 is a critical docking protein in the insulin signaling cascade. researchgate.net In adipose tissue of fructose-fed rats, oleanolic acid enhanced the mRNA expression of the gene encoding IRS-1. researchgate.net At the protein level, it upregulated total IRS-1 expression and suppressed its inhibitory phosphorylation. researchgate.net

Glucose Transporter Type 4 (GLUT4): GLUT4 is the primary insulin-responsive glucose transporter in adipose tissue and muscle. uminho.pt Oleanolic acid has been shown to increase the protein expression of GLUT4 in insulin-resistant HepG2 cells, thereby facilitating glucose uptake. nih.gov The expression of the GLUT4 gene can be upregulated by SREBP-1c in adipocytes. nih.gov

| Gene | Function in Metabolism | Effect of Oleanolic Acid/Derivatives | Reference |

| SREBP-1c | Regulation of lipogenesis | Inhibition of downstream lipid metabolism genes by OA derivatives. | bioworld.commit.edu |

| IRS1 | Insulin signaling cascade | Enhanced mRNA and protein expression. | researchgate.netnih.gov |

| GLUT4 | Insulin-responsive glucose transport | Increased protein expression. | uminho.ptnih.govnih.gov |

Preclinical Biological Activities and Molecular Mechanisms of Action of this compound

Research specifically investigating the preclinical biological activities of this compound is limited. However, extensive studies have been conducted on its parent compound, oleanolic acid, and its various other derivatives. These studies provide a foundational understanding of the potential biological activities that this compound may possess, given that derivatives of oleanolic acid are known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. mdpi.com The esterification of oleanolic acid to form this compound is a process that can enhance its solubility and bioavailability, potentially influencing its therapeutic efficacy. smolecule.com

Antiviral and Antimicrobial Research

While direct studies on the antiviral and antimicrobial properties of this compound are not extensively available in the reviewed literature, the parent compound, oleanolic acid, and its derivatives have demonstrated significant activity against various pathogens.

Oleanolic acid (OA) and its analogues have been the subject of numerous studies for their antiviral potential. nih.gov Research has shown that these compounds can inhibit the replication of several viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.gov

Derivatives of oleanolic acid have been synthesized and evaluated for their anti-HIV activity, demonstrating the potential to inhibit HIV-1 replication. nih.gov The mechanism of action for some of these derivatives involves hindering the entry of the virus into host cells. nih.gov

With respect to Herpes Simplex Virus Type 1 (HSV-1), oleanolic acid has shown potent antiviral activity. nih.gov It has been found to be effective against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1. nih.gov Mechanistic studies suggest that oleanolic acid exerts its anti-HSV-1 effects during the immediate early stage of infection by dysregulating viral UL8, a component of the viral helicase-primase complex essential for viral replication. researchgate.net

The table below summarizes the antiviral activity of oleanolic acid against specific viral strains.

| Compound | Virus Strain | Activity | Reference |

| Oleanolic Acid | HIV-1 | Inhibition of replication | nih.gov |

| Oleanolic Acid | HSV-1 | Potent antiviral activity, effective against acyclovir-resistant strains | nih.govnih.gov |

This table presents data for oleanolic acid, the parent compound of this compound, due to the limited direct research on this compound's antiviral activity.

The antibacterial and antifungal potential of oleanolic acid and its derivatives has been well-documented, suggesting that this compound may also exhibit such properties. nih.govfrontiersin.org Oleanolic acid has demonstrated a broad range of antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Studies have shown that oleanolic acid can inhibit the growth of various bacterial species. researchgate.net For instance, it has been shown to be active against oral pathogens. researchgate.net The mechanisms underlying the antibacterial effects of oleanolic acid and its isomer, ursolic acid, are believed to involve the disruption of bacterial cell morphology and interference with key cellular processes such as biofilm formation and peptidoglycan turnover. frontiersin.org

In the realm of antifungal research, derivatives of oleanolic acid have been synthesized and tested against various fungal strains. researchgate.net Some of these compounds have exhibited good fungicidal activities against pathogens like Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea. researchgate.net The proposed mechanism for some of these derivatives involves the inhibition of glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of the fungal cell wall. researchgate.net

The following table details the antimicrobial activity of oleanolic acid and its derivatives against selected bacterial and fungal strains.

| Compound/Derivative | Microbial Strain | Activity | Reference |

| Oleanolic Acid | Gram-positive bacteria | Broad-range antibacterial activity | nih.gov |

| Oleanolic Acid | Oral pathogens | Antibacterial action | researchgate.net |

| Oleanolic Acid Derivatives | Sclerotinia sclerotiorum | Good fungicidal activity | researchgate.net |

| Oleanolic Acid Derivatives | Rhizoctonia solani | Good fungicidal activity | researchgate.net |

| Oleanolic Acid Derivatives | Botrytis cinerea | Good fungicidal activity | researchgate.net |

This table presents data for oleanolic acid and its other derivatives, as direct research on the antimicrobial activity of this compound is limited.

Neuroprotective and Osteoprotective Explorations

Oleanolic acid has been identified as a promising neuroprotective agent. mdpi.com It has shown the ability to mitigate factors associated with neurodegenerative diseases, such as inflammation and oxidative stress in the brain. mdpi.comresearchgate.net Studies on animal models of ischemic stroke have demonstrated that oleanolic acid can offer both short-term and long-term protective effects. nih.gov The short-term benefits are linked to its antioxidant properties and protection of the blood-brain barrier, while its long-term effects involve the modulation of neuroglia, promotion of synaptic connections, and neuroregeneration. nih.gov Furthermore, oleanolic acid has been shown to protect against ischemic stroke by inhibiting microglial activation and the NLRP3 inflammasome. biomolther.org

In the context of bone health, oleanolic acid has demonstrated osteoprotective effects. nih.govnih.gov Research in ovariectomized mice, a model for postmenopausal osteoporosis, has shown that oleanolic acid can significantly increase bone mineral density and improve the micro-architectural properties of bone. nih.gov It also appears to modulate vitamin D metabolism, which is crucial for calcium balance and bone health. nih.gov These findings suggest that oleanolic acid could be a potential candidate for managing conditions like osteoporosis. nih.gov Further research has indicated that oleanolic acid may inhibit osteoclastogenesis, the process of bone resorption, through the regulation of specific signaling pathways. frontiersin.org

The table below summarizes the neuroprotective and osteoprotective activities observed for oleanolic acid.

| Biological Activity | Model | Key Findings | Reference |

| Neuroprotection | Ischemic stroke models | Reduces brain injury, inhibits inflammation and oxidative stress | researchgate.netnih.gov |

| Attenuates microglial activation and NLRP3 inflammasome activation | biomolther.org | ||

| Osteoprotection | Ovariectomized mice (osteoporosis model) | Increased bone mineral density, improved bone microarchitecture | nih.gov |

| Aged female rats | Improved bone properties and calcium balance | nih.gov | |

| In vitro cell models | Inhibits osteoclastogenesis | frontiersin.org |

This table presents data for oleanolic acid due to the absence of specific research on the neuroprotective and osteoprotective effects of this compound.

Structure Activity Relationship Sar Studies of Butyl Oleanolate and Derivatives

Impact of Butyl Esterification on Biological Activity and Bioavailability Enhancement Mechanisms

Esterification of the C-28 carboxyl group of oleanolic acid to form Butyl oleanolate (B1249201) is a key modification that significantly impacts its biological activity and bioavailability. The addition of the butyl group increases the lipophilicity of the molecule. This enhanced lipophilicity is thought to improve the compound's ability to permeate biological membranes, a critical factor for oral bioavailability. rsc.org

The parent compound, oleanolic acid, is classified as a Class IV drug under the Biopharmaceutical Classification System, meaning it has both low solubility and low permeability, which limits its pharmacological effects. nih.govrsc.org Its oral bioavailability in rats is reported to be as low as 0.7%. nih.gov Chemical modifications, such as esterification at the C-28 position, are a strategy to overcome these limitations. researchgate.netresearchgate.net By converting the polar carboxylic acid group into a less polar butyl ester, the molecule can more readily traverse the lipid-rich environment of the intestinal epithelium.

Mechanisms for bioavailability enhancement through esterification include:

Increased Membrane Permeability: The increased lipophilic character facilitates passive diffusion across cell membranes. rsc.org

Improved Solubility in Lipid Matrices: Esterified derivatives may have better solubility in lipid-based formulations, which can improve absorption. rsc.orgresearchgate.net Studies have shown that dissolving oleanolic acid in a lipid matrix, such as olive oil, markedly enhances its bioavailability. rsc.orgresearchgate.net

Potential for Altered Metabolism: The ester linkage may influence the compound's susceptibility to metabolic enzymes, potentially altering its pharmacokinetic profile.

SAR studies have consistently shown that derivatives of oleanolic acid with modifications at the C-28 carboxyl group, such as the formation of esters or amides, often exhibit significantly increased antitumor activity compared to the parent compound. nih.govmdpi.com This suggests that the butyl ester in Butyl oleanolate not only improves bioavailability but may also favorably influence its interaction with biological targets.

Significance of Functional Groups and Stereochemistry

The specific arrangement of functional groups and the three-dimensional shape (stereochemistry) of this compound are critical determinants of its biological activity.

The hydroxyl (-OH) group at the C-3 position and the carboxyl group (-COOH) at the C-28 position of the parent oleanolic acid are fundamental to its bioactivity. nih.govmdpi.com

C-3 Hydroxyl Group: The C-3 hydroxyl group is a frequent site for modification to create new derivatives. researchgate.netresearchgate.net Its stereochemistry is particularly important; for instance, the 3β-OH isomer (the natural configuration) and the 3α-OH isomer can possess different biological activities. nih.govmdpi.com The presence and orientation of this hydroxyl group are crucial for interactions with molecular targets. Modifications at this site, such as introducing an acyl substituent, have been shown to produce potent antibacterial agents. nih.gov

C-28 Carboxyl Group: This group is essential for many of the biological activities of oleanolic acid and its derivatives. mdpi.comnih.gov Its conversion to an ester, as in this compound, or an amide can significantly enhance certain properties, such as antitumor effects. nih.govmdpi.com However, a free carboxylic acid at C-28 is considered important for other activities, like antiparasitic and human carboxylesterase 1 (hCE1) inhibition. mdpi.comnih.gov This highlights that the optimal functionality at C-28 is activity-dependent.

The A and C rings of the oleanane (B1240867) skeleton are also important targets for structural modification to modulate biological activity.

A-Ring Modifications: The introduction of different functional groups on the A-ring can significantly influence the molecule's properties. For example, the presence of additional hydroxyl groups on the A-ring of oleanane derivatives can improve antibacterial activity against Gram-positive bacteria. mdpi.com The introduction of a 2-cyano group and other modifications in the A and C rings led to the development of potent synthetic triterpenoids like CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid), which has powerful anti-inflammatory and anti-proliferative properties. researchgate.netnih.gov

C-Ring Modifications: Modifications to the C-ring, which contains the C-12/C-13 double bond, have been shown to have a moderate influence on cytotoxicity but can significantly impact the ability to induce apoptosis in cancer cells. nih.gov

The three-dimensional conformation of this compound and related triterpenoids is crucial for their interaction with biological targets. The rigid pentacyclic structure has a specific shape that allows it to bind to receptors and enzymes. researchgate.net Structural analysis indicates that oleanolic acid tends to form aggregates like dimers and tetramers through hydrogen bonds. nih.gov The specific conformation adopted by the molecule can influence its ability to fit into the binding pocket of a target protein. Even minor changes, such as the position of methyl groups, can alter the 3D structure and affect biological properties. frontiersin.org

Polymorphism and Its Correlation with Biological Efficacy in Preclinical Models

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphic forms of a drug can have different physical properties, including solubility, dissolution rate, and stability, which in turn can affect its bioavailability and therapeutic efficacy.

For this compound, two polymorphic forms have been identified: a layered form and a helical form, which are monotropically related. nih.gov In the metastable form, molecules are linked by O-H···O hydrogen bonds, whereas the more thermodynamically stable form is primarily governed by van der Waals interactions. nih.gov This phenomenon is significant because the different crystal packing can lead to variations in how readily the compound dissolves in biological fluids.

While direct preclinical studies correlating the specific polymorphs of this compound to biological efficacy are not extensively detailed in the provided context, the existence of these forms is a critical pharmaceutical consideration. nih.gov The solid-state crystallization of triterpenoids can be a major concern for their application in pharmaceutical formulations. nih.gov The choice of a specific, stable polymorph is essential for ensuring consistent product quality and predictable clinical performance. The study of this compound's polymorphs revealed that even in structures stabilized by hydrogen bonds, dispersive forces play a significant role in molecular aggregation. nih.gov

Comparative SAR with Parent Oleanolic Acid and Other Triterpenoid (B12794562) Analogues

Comparing the SAR of this compound with its parent compound, oleanolic acid, and other triterpenoids provides valuable insights into the structural requirements for various biological activities.

Versus Oleanolic Acid: The primary difference is the esterification at C-28. As discussed, this modification generally increases lipophilicity, which can enhance bioavailability and certain activities like anticancer effects. rsc.orgnih.gov However, for some activities, the free carboxylic acid of oleanolic acid is preferred. mdpi.comnih.gov For example, while some derivatives show increased antimicrobial effects, oleanolic acid itself is a potent agent against certain pathogens. nih.gov

Versus Ursolic Acid: Ursolic acid is a structural isomer of oleanolic acid, differing only in the position of two methyl groups on the E-ring. nih.govtandfonline.com This subtle difference in stereochemistry can lead to moderately different biological activities. nih.govtandfonline.com Both compounds often serve as starting points for the synthesis of more potent derivatives, and their SARs are frequently compared. mdpi.com

Versus Other Triterpenoid Analogues: Synthetic oleanane triterpenoids (SOs), such as CDDO and its methyl ester (CDDO-Me), represent a class of highly modified derivatives. nih.gov These compounds feature extensive modifications to the A and C rings, including the addition of electron-withdrawing groups, which dramatically increases their potency as anti-inflammatory and anticancer agents—often by several orders of magnitude compared to oleanolic acid. nih.gov The SAR for these potent analogues highlights the importance of an electrophilic center for interaction with cellular targets.

The table below summarizes the comparative biological activities based on structural modifications.

| Compound/Derivative Class | Key Structural Feature | Impact on Biological Activity |

| This compound | C-28 Butyl Ester | Increased lipophilicity, potentially enhanced bioavailability and antitumor activity. rsc.orgnih.gov |

| Oleanolic Acid (Parent) | C-28 Carboxylic Acid | Baseline activity; free carboxyl group is crucial for some activities (e.g., antiparasitic). mdpi.com |

| Ursolic Acid | Isomer of Oleanolic Acid | Shows similar but quantitatively different biological activities due to stereochemistry. tandfonline.com |

| A-Ring Modified Analogues | e.g., Addition of hydroxyl or cyano groups | Can significantly enhance antibacterial or anti-inflammatory/anticancer activity. mdpi.comnih.gov |

| C-Ring Modified Analogues | e.g., Introduction of keto groups | Can significantly impact apoptosis-inducing ability in cancer cells. nih.gov |

| Synthetic Oleanane Triterpenoids (SOs) | e.g., CDDO, CDDO-Me | Extensive A and C ring modifications; highly potent anti-inflammatory and anticancer agents. nih.gov |

Pharmacokinetic and Biotransformation Studies in Preclinical Models

Absorption and Distribution Profiles in Animal Models

The absorption and distribution of oleanolic acid, the parent compound of butyl oleanolate (B1249201), have been characterized by low permeability, suggesting that its in vivo absorption is likely mediated by passive diffusion. nih.gov Studies on Caco-2 cells, a model for the human intestinal epithelium, have confirmed the low permeability of oleanolic acid. nih.gov This inherent low solubility and permeability contribute to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, which often results in low oral bioavailability. nih.govmdpi.com

Upon entering systemic circulation, the distribution of oleanolic acid and its derivatives appears to favor the liver. In a study involving intravenous administration of two novel phosphate (B84403) ester prodrugs of oleanolic acid to rats, the highest concentrations of all analytes were found in the liver. acs.orgnih.gov This suggests a significant first-pass effect and hepatic uptake. While direct studies on butyl oleanolate are not available, research on other oleanolic acid esters, such as the methyl ester, has been conducted, although these have primarily focused on pharmacological effects rather than detailed distribution profiles. plos.orgnih.govresearchgate.net